Carboxyprimaquine Methyl Ester
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Overview
Description
Carboxyprimaquine Methyl Ester is a derivative of primaquine, an 8-aminoquinoline compound primarily used as an antimalarial agent. Primaquine is known for its ability to prevent relapse in Plasmodium vivax infections. This compound is one of the metabolites formed during the metabolism of primaquine in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxyprimaquine Methyl Ester can be synthesized through various chemical reactions. One common method involves the hydrogenation of carboxyprimaquine-β-D-glucuronide benzyl ester using palladium on carbon (Pd/C) as a catalyst in ethanol under hydrogen gas . Another method involves the reduction of benzyl 1-O-levulinyl-D-glucuronate with sodium borohydride (NaBH4) in glacial acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to confirm the identity and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Carboxyprimaquine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxyprimaquine lactam and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Alkyl halides and nucleophiles are often used in substitution reactions.
Major Products Formed:
Oxidation: Carboxyprimaquine lactam and hydroxylated derivatives.
Reduction: Carboxyprimaquine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carboxyprimaquine Methyl Ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Carboxyprimaquine Methyl Ester is not fully understood. it is believed to involve the generation of reactive oxygen species (ROS) and interference with the electron transport chain in the parasite . The compound may also bind to and alter the properties of protozoal DNA, contributing to its antimalarial effects .
Comparison with Similar Compounds
Carboxyprimaquine Methyl Ester can be compared with other similar compounds, such as:
Primaquine: The parent compound, known for its antimalarial properties.
Carboxyprimaquine: Another major metabolite of primaquine, formed through oxidative deamination.
Hydroxyprimaquine: A hydroxylated derivative of primaquine.
Uniqueness: this compound is unique due to its specific metabolic pathway and its role as an intermediate in the metabolism of primaquine. Its distinct chemical structure and reactivity make it a valuable compound for research and analytical purposes .
Properties
IUPAC Name |
methyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(6-7-15(19)21-3)18-14-10-13(20-2)9-12-5-4-8-17-16(12)14/h4-5,8-11,18H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUKHBGFHNUUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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